1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
Description
1-(2-Methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 4, and a pyridin-2-ylmethyl thioether at position 5. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition and anticancer applications. The methoxy group enhances lipophilicity and metabolic stability, while the pyridinylmethyl thioether may contribute to binding interactions with biological targets .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-15-11-21-24(16-8-3-4-9-17(16)25-2)18(15)19(23-22-13)26-12-14-7-5-6-10-20-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSXTJXAGXTLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC3=CC=CC=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyridazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and cytotoxic effects on various cancer cell lines.
- Molecular Formula : C19H17N5OS
- Molecular Weight : 363.4 g/mol
- CAS Number : 1171094-65-7
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazolo[3,4-d]pyridazine core through cycloaddition reactions. The reaction pathways often utilize starting materials such as pyridine derivatives and methoxyphenyl compounds to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The compound exhibits a dose-dependent response, indicating that higher concentrations lead to increased cytotoxicity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is evidenced by increased levels of caspases and other apoptotic markers.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines, preventing them from progressing through the cell cycle.
- Inhibition of Kinases : Some studies suggest that derivatives may inhibit specific kinases involved in tumor growth, although further research is required to elucidate these pathways fully.
Case Studies
-
Cytotoxic Evaluation in Human Tumor Cell Lines
A study conducted on various human tumor cell lines demonstrated that the compound significantly inhibited cell viability compared to standard chemotherapeutics like cisplatin and doxorubicin. The results indicated that it could serve as a promising candidate for further development in cancer therapy . -
Comparative Analysis with Other Pyrazole Derivatives
In comparative studies with other pyrazole derivatives, this compound exhibited superior activity against MCF-7 and A549 cell lines, suggesting a unique mechanism or higher potency compared to structurally similar compounds .
Scientific Research Applications
Antiviral Applications
Research has indicated that compounds similar to 1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine exhibit significant antiviral properties. For instance:
- A study highlighted the effectiveness of pyrazole derivatives against various viruses, including HIV and the measles virus (MeV). These derivatives showed promising inhibitory effects and were optimized for enhanced hydrophilicity and biological activity .
Case Study: Antiviral Activity
Anticancer Applications
The pyrazolo[3,4-d]pyridazine scaffold is also recognized for its anticancer properties. Several studies have demonstrated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound X | A375 (melanoma) | 4.2 | |
| Compound Y | MCF-7 (breast) | 0.46 | |
| Compound Z | HCT116 (colon) | 0.39 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Several synthetic routes have been documented in the literature, emphasizing the importance of reaction conditions such as solvent choice and temperature control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyrazolo[3,4-d]pyridazine family, which has been extensively studied for its kinase-inhibitory activity. Below is a detailed comparison with key analogs:
Key Findings :
- Position 1 Substituents: The 2-methoxyphenyl group in the target compound improves solubility compared to unsubstituted phenyl analogs (e.g., Compound 2) but reduces potency against non-kinase targets due to steric hindrance .
- Position 7 Thioether : The pyridin-2-ylmethyl thioether enhances selectivity for JAK2 over ROS1 kinases compared to benzylthio analogs (IC50 ratio: 1:2.3 vs. 1:1.1) .
- Position 4 Substituents : Methyl substitution at position 4 increases metabolic stability (t½ = 6.2 h in human liver microsomes) relative to ethyl or hydrogen analogs (t½ = 3.8–4.5 h) .
Physicochemical Properties
| Property | Target Compound | 1-Phenyl Analog (Compound 2) | 3-Nitrophenyl Analog |
|---|---|---|---|
| LogP | 2.8 | 3.5 | 3.1 |
| Aqueous Solubility (µg/mL) | 18.7 | 5.2 | 9.4 |
| Plasma Protein Binding (%) | 89 | 92 | 85 |
The 2-methoxyphenyl group reduces lipophilicity (LogP = 2.8) compared to phenyl (LogP = 3.5) or nitrophenyl (LogP = 3.1) analogs, correlating with improved bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
